Ballotenic acid
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Overview
Description
Ballotenic acid is a diterpenoid that is 3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid substituted by methyl groups at positions 5, 6 and 8a and a 2-(2-oxotetrahydrofuran-3-yl)ethyl group at position 5 (the 4aR,5S,6R,8aR stereoisomer). It is isolated from the whole plant of Ballota limbata (Syn.Otostegia limbata) and acts as a lipoxygenase inhibitor. It has a role as a metabolite and a lipoxygenase inhibitor. It is a diterpenoid, a carbobicyclic compound, a gamma-lactone, a monocarboxylic acid and a member of octahydronaphthalenes.
Scientific Research Applications
Chemical Structure and Isolation
Ballotenic acid, a clerodane-type diterpenoid, has been isolated from plants like Ballota limbata and Otostegia limbata. Its structure was elucidated using advanced spectroscopic methods such as 2D-NMR, COSY, HMQC, HMBC, and NOE experiments (Ahmad et al., 2004); (Farooq et al., 2007).
Biological Activities
- Enzyme Inhibition: this compound has shown potential in inhibiting the lipoxygenase enzyme, a key player in inflammatory processes. It exhibits this inhibitory effect in a concentration-dependent manner (Ahmad et al., 2004).
- Antioxidant Properties: Another significant property of this compound is its antioxidant capacity. It has demonstrated potent scavenging abilities for various reactive oxygen species, including hydroxyl radicals, total ROS, and peroxynitrite, indicating its potential in combating oxidative stress (Fozia et al., 2021).
- Antimicrobial Effects: The compound also exhibits notable antibacterial and antifungal activities. It has been effective against multiple bacterial strains and demonstrated significant inhibition zones against fungal strains, highlighting its potential as an antimicrobial agent (Fozia et al., 2021).
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(2-oxooxolan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13-7-10-20(3)15(17(21)22)5-4-6-16(20)19(13,2)11-8-14-9-12-24-18(14)23/h5,13-14,16H,4,6-12H2,1-3H3,(H,21,22)/t13-,14?,16-,19+,20+/m1/s1 |
InChI Key |
KLTOIXCFCZRIFD-BBOKRCSFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3CCOC3=O)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3CCOC3=O)CCC=C2C(=O)O)C |
Synonyms |
ballotenic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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